(3-Iodo-2-methylphenyl)methanol
Overview
Description
Synthesis Analysis
The synthesis of halogenated aromatic alcohols is not explicitly detailed in the provided papers. However, the oxidative ring expansion described in the first paper suggests that halogenated compounds can be synthesized using oxidative methods involving phenyliodine diacetate and molecular iodine . This could potentially be applied to the synthesis of (3-Iodo-2-methylphenyl)methanol by adapting the method to the appropriate starting materials.
Molecular Structure Analysis
The molecular structure of (3-Iodo-2-methylphenyl)methanol would consist of a phenyl ring substituted with an iodine atom and a methyl group, as well as a methanol group attached to the aromatic ring. The second paper discusses the rotation barriers in aryl- and heteroaryldi(1-adamantyl)methyl systems, which provides information on the steric and electronic effects that substituents can have on an aromatic ring . These effects would also be relevant to the structure of (3-Iodo-2-methylphenyl)methanol, influencing its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactions of (3-Iodo-2-methylphenyl)methanol would likely involve the phenolic hydroxyl group and the iodo substituent. The first paper indicates that tertiary alcohols can undergo oxidative cleavage in the presence of phenyliodine diacetate and molecular iodine . This suggests that (3-Iodo-2-methylphenyl)methanol could potentially undergo similar reactions, leading to the formation of various derivatives or undergoing substitution reactions at the iodine site.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (3-Iodo-2-methylphenyl)methanol are not directly reported in the papers, the properties of similar compounds can provide some insight. The rotation barriers discussed in the second paper imply that the presence of bulky substituents can significantly affect the physical properties, such as melting and boiling points, as well as the chemical reactivity of the compound . The iodo and methyl substituents on the aromatic ring of (3-Iodo-2-methylphenyl)methanol would contribute to its overall polarity, solubility, and reactivity.
Scientific Research Applications
Lipid Dynamics and Methanol as a Solvent
Methanol is a common solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. Research by Nguyen et al. (2019) using small angle neutron scattering revealed methanol's significant impact on lipid dynamics in cell membranes. Increased methanol concentration resulted in enhanced lipid mixing and kinetics in phosphocholine vesicles, impacting the structure-function relationship in bilayers and potentially influencing studies involving biomembranes and proteolipids Nguyen et al. (2019).
Methanol in Biological Conversion
The biological conversion of methanol into chemicals and fuels is a growing area of interest. Whitaker et al. (2017) engineered Escherichia coli to utilize methanol, leading to the conversion of methanol into biomass components such as succinate and malate. This conversion is a significant step towards the efficient biological production of chemicals using methanol Whitaker et al. (2017).
Methanol in Organic Synthesis
Methanol is a versatile molecule in organic synthesis. Sarki et al. (2021) utilized methanol for selective N-methylation of amines and transfer hydrogenation of nitroarenes. Their method highlights methanol's role as a hydrogen source and C1 synthon, proving useful in pharmaceutical synthesis Sarki et al. (2021).
Methanol as a Building Block
Methanol serves as a fundamental building block in obtaining more complex chemical structures. Dalena et al. (2018) discussed methanol's role in producing acetic acid, methyl tertiary butyl ether, dimethyl ether, and methylamine. The conversion of CO2 to methanol was noted as a method for reducing CO2 emissions, underlining methanol's environmental significance Dalena et al. (2018).
Safety and Hazards
properties
IUPAC Name |
(3-iodo-2-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKFJUYXMBJNKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567302 | |
Record name | (3-Iodo-2-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76350-89-5 | |
Record name | (3-Iodo-2-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20567302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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